molecular formula C11H8F2O2 B11892444 2-(Difluoromethoxy)-5-naphthol

2-(Difluoromethoxy)-5-naphthol

Cat. No.: B11892444
M. Wt: 210.18 g/mol
InChI Key: CIHCNYPKEYKFNQ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the etherification of naphthol with difluoromethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces the production cost .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted naphthols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting pathways related to enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-5-naphthol
  • 2-(Methoxy)-5-naphthol
  • 2-(Difluoromethoxy)aniline

Uniqueness

2-(Difluoromethoxy)-5-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it offers improved stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

6-(difluoromethoxy)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11,14H

InChI Key

CIHCNYPKEYKFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)O

Origin of Product

United States

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